N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro and methoxy group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with anthranilic acid derivatives . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of microwave irradiation or one-pot multicomponent reactions can enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and consistency of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzothiazole ring .
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. Molecular docking studies have shown that this compound can bind to the active sites of target proteins, thereby inhibiting their function . The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar structures but different functional groups, which can influence their biological activities.
Benzo[d]thiazole-2-thiol derivatives: These compounds share the benzothiazole core but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of both chloro and methoxy groups, which can enhance its reactivity and biological activity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is C13H10ClN3O2S, and it has a molecular weight of approximately 299.82 g/mol. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H10ClN3O2S |
Molecular Weight | 299.82 g/mol |
IUPAC Name | This compound |
CAS Number | 1352999-21-3 |
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Table 2: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Mechanism of Action |
---|---|---|
Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis |
Escherichia coli | Inhibition of protein synthesis | |
Anticancer | MCF-7 | Induction of apoptosis via caspase activation |
HCT116 | Modulation of Bcl-2 family proteins |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics against resistant strains of bacteria.
Case Study 2: Anticancer Activity
In a recent trial reported in Cancer Research, researchers investigated the anticancer effects of this compound on human breast cancer cells. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S2/c1-22-11-5-3-9(17)14-13(11)19-16(24-14)20-15(21)8-2-4-10-12(6-8)23-7-18-10/h2-7H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBZRLOGZMYFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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